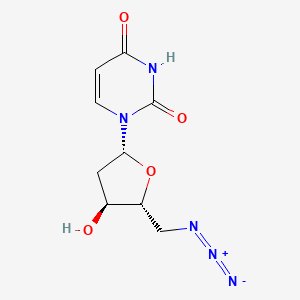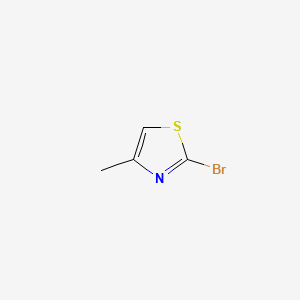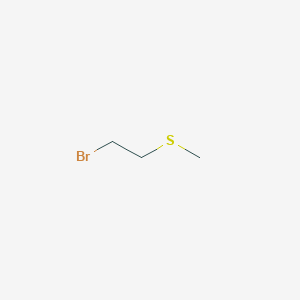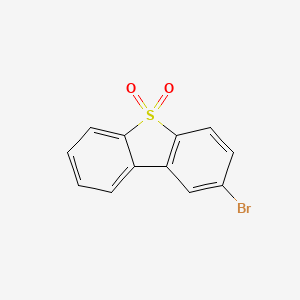
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” involves the reaction of the pro-ligand with triflate anions . Another related compound, “10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine”, was synthesized by reacting 3,5-di(pyridin-4-yl)aniline with CuBr2 in a HBr solution .Molecular Structure Analysis
The molecular structure of these compounds is often complex and can be analyzed using techniques such as X-ray crystallography . For example, “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” features three triflate anions in the asymmetric unit, connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex. For instance, coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized by the solvothermal method .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite complex and are often analyzed using techniques such as Hirshfeld surface analysis and computational chemistry studies .Applications De Recherche Scientifique
- Scientific Field : Crystallography and Computational Chemistry .
- Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
- Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
- Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
- Scientific Field : Crystallography .
- Application Summary : This compound is used in the study of crystal structures .
- Methods of Application : The compound was synthesized and its crystal structure was analyzed .
- Results : The molecular structure and atomic coordinates were determined .
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
- Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
- Results : Six novel coordination polymers with diversiform connectivity from one- to three-dimensional were successfully constructed .
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Tetraaqua-bis(3,5-di(pyridin-4-yl)-1,2,4-triazol-1-ido-κ1N)nickel(II) dihydrate
5,5′-di(pyridin-4-yl)-3,3′-bi(1,2,4-triazole)
- Scientific Field : Chemical Crystallography .
- Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
- Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
- Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
- Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
- Results : Four metal(II)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Scientific Field : Supramolecular Chemistry .
- Application Summary : This compound is used as a building block in supramolecular chemistry by exploring its reactivity towards metal ions in the preparation of coordination polymers and polygons .
- Methods of Application : The compound was synthesized and its reactivity towards metal ions was explored .
- Results : The compound has been successfully used as building blocks in supramolecular chemistry .
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole
- Scientific Field : Chemical Crystallography .
- Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
- Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
- Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
- Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
- Results : Four metal(II)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Scientific Field : Supramolecular Chemistry .
- Application Summary : This compound is used as a building block in supramolecular chemistry by exploring its reactivity towards metal ions in the preparation of coordination polymers and polygons .
- Methods of Application : The compound was synthesized and its reactivity towards metal ions was explored .
- Results : The compound has been successfully used as building blocks in supramolecular chemistry .
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole
Orientations Futures
Propriétés
IUPAC Name |
3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXLKHXFCBAVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















